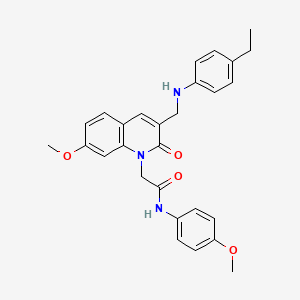
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, what conditions it reacts under, and what products it forms .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. Spectroscopic properties can also be included .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including compounds with structural similarities to the requested compound, highlights the importance of understanding the metabolic pathways and potential bioactivation leading to carcinogenic products. This research demonstrates the differences in metabolic processing of these compounds between human and rat liver microsomes, emphasizing the significance of species-specific responses to chemical exposures (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Quinazolines
The study on the synthesis and characterization of new quinazolines for potential antimicrobial agents shows the continuous effort in discovering novel compounds with significant biological activities. This type of research illustrates the potential of complex organic molecules, such as the one , in contributing to the development of new antimicrobial agents (Desai et al., 2007).
Antimalarial Activity and Structure-Activity Relationships
Investigations into the antimalarial activity of compounds structurally related to the queried compound demonstrate the critical role of chemical synthesis in the development of new therapeutic agents. This research provides a foundation for understanding how modifications to the molecular structure can influence biological activity, offering a pathway for the design of more effective antimalarial treatments (Werbel et al., 1986).
Synthesis and Pharmacological Studies
The synthesis and pharmacological evaluation of novel compounds, including those related to the requested compound, underscore the potential for discovering new therapeutic agents. These studies are pivotal in identifying compounds with analgesic, anti-inflammatory, and anti-cancer activities, demonstrating the broad spectrum of potential applications for complex organic molecules (Alagarsamy et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-4-19-5-8-22(9-6-19)29-17-21-15-20-7-12-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-10-13-24(34-2)14-11-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBUIPYIHXAFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

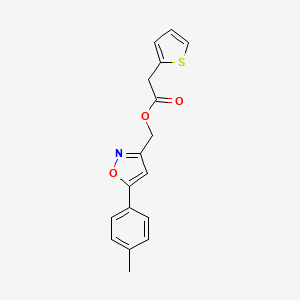
![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)
![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
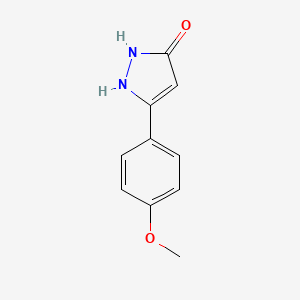
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
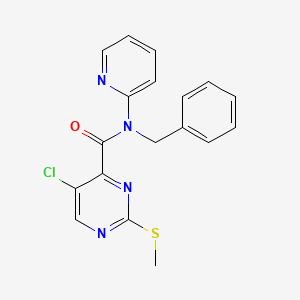

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)
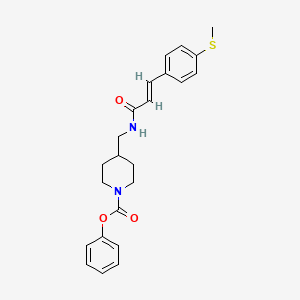

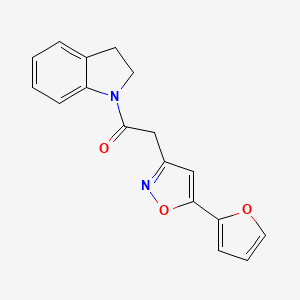
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)